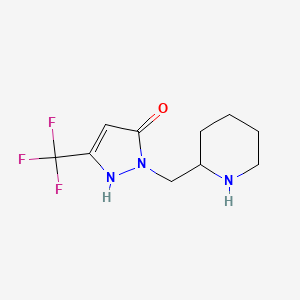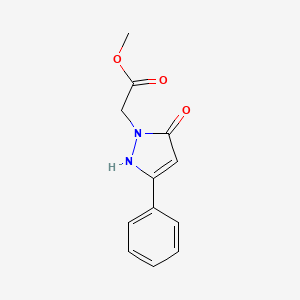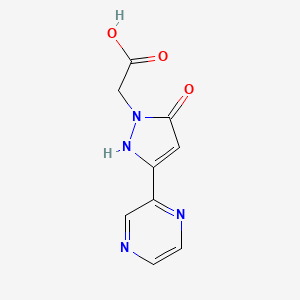![molecular formula C10H15ClF3NO2 B1484106 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2098042-40-9](/img/structure/B1484106.png)
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : This compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in preparing agrochemicals or medicinal compounds. The synthesis involves the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol (Ghelfi et al., 2003).
Synthesis of 1-Substituted Pyrrolidin-2-One and Pyrrolidine Derivatives : These derivatives show promising antiarrhythmic and antihypertensive effects. They are synthesized from pyrrolidin-2-one derivatives and tested for their pharmacological properties (Malawska et al., 2002).
Lithium Salt with Polymeric Structure : In the synthesis of lithium salts possessing a novel polymeric structure, this compound plays a key role. The reaction involves metalation of substituted dihydroborinine isomers (Zheng and Herberich, 2001).
Palladium(II) Complexes as Catalysts : Palladium(II) complexes derived from pyrrolidine analogs are used as catalysts for methoxycarbonylation of olefins. This application highlights the compound's role in catalysis and organic synthesis (Zulu et al., 2020).
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Optically Active Triamines : Triamines derived from pyrrolidine are synthesized for use in coordination chemistry and potential medicinal applications. Their equilibrium behavior in solution and complex formation with CuII is of particular interest (Bernauer et al., 1993).
Unusual Access to 5-Methoxy or 5,5-Dimethoxy-4-Methyl-3-Pyrrolin-2-Ones : This compound facilitates the production of pyrrolin-2-ones, which are important in various chemical syntheses (Bellesia et al., 2001).
Enantioselective Fluorodehydroxylation Reactions : Used in the synthesis of homochiral aminofluorosulphuranes, this compound aids in enantioselective fluorodehydroxylation, a significant process in chiral chemistry (Hann and Sampson, 1989).
Palladium(II) and Mercury(II) Complex Synthesis : It is involved in the synthesis of hybrid ligands having pyrrolidine ring, which are then used to create complexes with palladium(II) and mercury(II). These complexes are studied for their structural and chemical properties (Singh et al., 2003).
Conversion to 2-(Bromomethyl)pyrrolidines : The compound is used in reactions that convert methoxypiperidines to bromomethylpyrrolidines, showcasing its role in ring contraction and synthesis of novel structures (Tehrani et al., 2000).
X-ray and Spectroscopic Analysis : Its derivatives are analyzed using X-ray and spectroscopic techniques to understand their structural and optical properties, which are essential in the development of new materials (Jukić et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVQSLEYGQNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



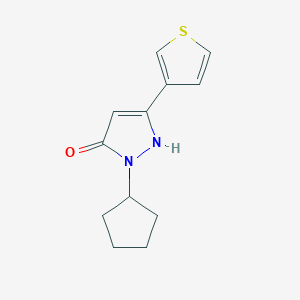
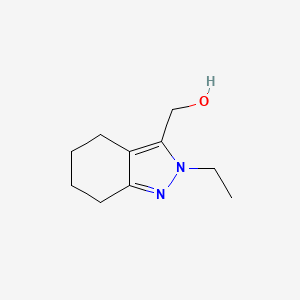
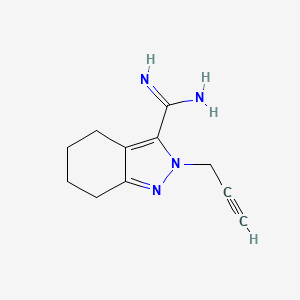
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)
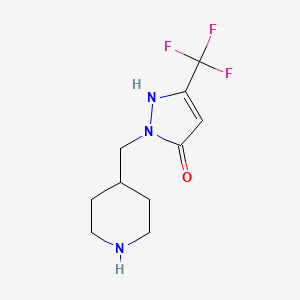
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)
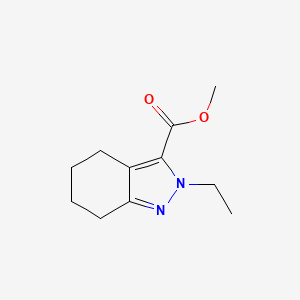
![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)
